Cycloxydim

Description

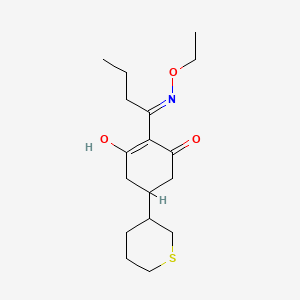

Structure

2D Structure

3D Structure

Properties

CAS No. |

99434-58-9 |

|---|---|

Molecular Formula |

C17H27NO3S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3 |

InChI Key |

GGWHBJGBERXSLL-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

melting_point |

41.0 °C |

Other CAS No. |

101205-02-1 |

Pictograms |

Health Hazard |

solubility |

1.23e-04 M |

Synonyms |

cycloxydim focus ultra |

vapor_pressure |

7.50e-08 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Cycloxydim

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It includes detailed experimental protocols for its analysis and characterization, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

This compound is a post-emergence, systemic herbicide belonging to the cyclohexanedione oxime chemical class.[1][2] It is primarily used to control annual and perennial grass weeds in a variety of broad-leaved crops.[3][4]

Chemical Structure

This compound, with the IUPAC name (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one, is a chiral molecule.[5][6] It exists as E- and Z-isomers, with the Z-isomer being predominant in acidic conditions.[5] The structure is characterized by a cyclohexanedione ring substituted with an N-ethoxybutanimidoyl group and a tetrahydro-2H-thiopyran-3-yl group.[3]

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₇NO₃S | [1],[6] |

| Molecular Weight | 325.5 g/mol | [7],[1],[8] |

| Physical Form | Colourless, odourless crystals (Pure); Yellowish solid/dark brown oil (Technical) | [3],[7] |

| Melting Point | ~41 °C | [7] |

| Vapour Pressure | <0.01 mPa (20 °C) | [7] |

| Solubility in Water | 40 mg/L (20 °C) | [7] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, dichloromethane, ethyl acetate, toluene (>1000 g/kg); n-hexane (29 g/kg) | [3],[7] |

| Partition Coefficient (logP) | ~1.36 (pH 7, 25 °C) | [7] |

| pKa | ~4.17 | [7] |

| Stability | Stable at room temperature for 1 year; decomposes at ~127 °C. Unstable above 30 °C. | [7] |

Mechanism of Action: ACCase Inhibition

This compound functions as a selective, systemic herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][9] By blocking this enzyme, this compound disrupts the formation of lipids in susceptible grass species, leading to a cessation of cell division in meristematic tissues and ultimately, plant death.[1][4] Broadleaf crops are generally not affected due to differences in the structure of their ACCase enzyme.[4]

Caption: this compound's inhibition of the ACCase enzyme pathway.

Ecotoxicological Data

The environmental and toxicological profile of this compound is crucial for assessing its safety and impact.

| Organism | Test Type | Value | Reference(s) |

| Rats | Acute Oral LD50 | >5000 mg/kg | [7] |

| Rats | Acute Dermal LD50 | >2000 mg/kg | [7] |

| Rats | Inhalation LC50 (4h) | >5.28 mg/L | [7] |

| Quail | Acute Oral LD50 | >2000 mg/kg | [7] |

| Honeybees | LD50 | >100 µ g/bee (Non-toxic) | [7] |

| Daphnia | LC50 (48h) | 132 mg/L | [7] |

| Trout | LC50 (96h) | 220 mg/L | [7] |

Experimental Protocols

Accurate analysis of this compound and its metabolites is essential for research, development, and regulatory purposes. The following are outlines of established analytical methodologies.

Chromatographic Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the sensitive and selective determination of this compound and its metabolites in various matrices.

Methodology Outline:

-

Sample Extraction:

-

Homogenize the sample matrix (e.g., crop tissue, soil).

-

Extract residues using a solvent mixture such as isopropanol/water or methanol/water buffer.[10]

-

For analysis of the common moiety, perform an oxidation step using an agent like hydrogen peroxide (H₂O₂) under alkaline conditions to convert this compound and its metabolites to corresponding pentane acids.[11]

-

-

Clean-up:

-

LC-MS/MS Analysis:

-

Column: C18 analytical column (e.g., Waters Nova-Pak® C18, 4 µm, 3.9 mm x 150 mm).[12]

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (A) and an organic solvent like acetonitrile (B).[12]

-

Flow Rate: Typically 0.7 - 1.0 mL/min.[12]

-

Injection Volume: 20 µL.[12]

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive mode. Monitor for specific parent-daughter ion transitions for quantitative analysis.

-

Caption: General experimental workflow for HPLC-MS/MS analysis.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure of this compound.

Methodology Outline:

-

Sample Preparation:

-

Data Acquisition:

-

Key ¹H NMR Data (in CD₃CN):

-

A characteristic signal for the enolic hydrogen atom is observed at a high chemical shift (e.g., δ 15.04 ppm), confirming the presence of an intramolecular hydrogen bond in aprotic solvents.[13][14]

-

Other signals corresponding to the ethoxy, butyl, and cyclohexanedione protons would be observed in their respective typical regions.[14]

-

Photodegradation Analysis

Understanding the photostability of this compound is crucial for determining its environmental fate.

Methodology Outline:

-

Sample Preparation:

-

Irradiation:

-

Analysis of Photoproducts:

-

At various time intervals, analyze the samples using HPLC-DAD or HPLC-MS to monitor the degradation of the parent compound and the formation of photoproducts.[12][13]

-

In water, this compound (E-isomer) undergoes photoisomerization.[15] In both water and acetonitrile, the primary photochemical reaction is the cleavage of the N-O bond, leading to the formation of an imine and the detection of an iminyl radical as a transient species.[13][15]

-

References

- 1. jindunchemistry.com [jindunchemistry.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | 99434-58-9 [chemicalbook.com]

- 4. This compound Herbicide: Targeted Grass Weed Control for High-Yield Crops [jindunchemical.com]

- 5. This compound (Ref: BAS 517H) [sitem.herts.ac.uk]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound | ENvironmental inFOrmation [enfo.hu]

- 8. This compound | C17H27NO3S | CID 135499147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. fao.org [fao.org]

- 12. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Photolysis of this compound, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Cycloxydim on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of cycloxydim, a cyclohexanedione herbicide, on its target enzyme, acetyl-CoA carboxylase (ACCase). The content herein is curated for professionals in research, science, and drug development, offering detailed insights into the inhibitory mechanism, quantitative data on its efficacy, experimental protocols for analysis, and the molecular basis of resistance.

Introduction

This compound is a post-emergence herbicide effective against a wide range of grass weeds.[1] Its herbicidal activity stems from the potent and specific inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1] Fatty acids are essential components of cell membranes and play a vital role in energy storage and signaling. By disrupting fatty acid synthesis, this compound effectively halts plant growth and development, leading to cell death, particularly in the meristematic tissues.[2]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In graminaceous species, the plastidic form of ACCase is a homodimeric multi-enzyme complex, which is the target of this compound. In contrast, dicotyledonous plants possess a heterodimeric ACCase in their plastids, which is largely insensitive to this class of herbicides, explaining the selectivity of this compound.

This compound, along with other cyclohexanediones (DIMs) and aryloxyphenoxypropionates (FOPs), binds to the carboxyltransferase (CT) domain of the ACCase enzyme. This binding is reversible and non-competitive with respect to the substrates ATP, bicarbonate, and acetyl-CoA. The inhibition of the CT domain prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby blocking the formation of malonyl-CoA and halting fatty acid synthesis.

Quantitative Data on ACCase Inhibition by this compound and Related Herbicides

The inhibitory activity of this compound and other ACCase inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.

| Herbicide | Chemical Class | Plant Species | IC50 (µM) | Ki (µM) | Reference |

| This compound | Cyclohexanedione | Avena fatua (Wild Oat) - Resistant (R5) | >43.2 (ED50) | - | [3][4] |

| This compound | Cyclohexanedione | Avena fatua (Wild Oat) - Susceptible | < recommended field rates | - | [3][4] |

| Sethoxydim | Cyclohexanedione | Zea mays (Maize) | - | 1.9 (vs Acetyl-CoA) | [5] |

| Sethoxydim | Cyclohexanedione | Zea mays (Maize) | - | 5.6 (vs HCO3-) | [5] |

| Sethoxydim | Cyclohexanedione | Zea mays (Maize) | - | 13.3 (vs MgATP) | [5] |

| Clethodim | Cyclohexanedione | Triticum aestivum (Wheat) | - | 0.14 | [6] |

| Alloxydim | Cyclohexanedione | Triticum aestivum (Wheat) | - | 1.95 | [6] |

| Haloxyfop | Aryloxyphenoxypropionate | Zea mays (Maize) | - | 0.36 (vs Acetyl-CoA) | [5] |

| Haloxyfop | Aryloxyphenoxypropionate | Zea mays (Maize) | - | 0.87 (vs HCO3-) | [5] |

| Haloxyfop | Aryloxyphenoxypropionate | Zea mays (Maize) | - | 2.89 (vs MgATP) | [5] |

| Pinoxaden dione | Phenylpyrazoline | Zea mays (Maize) - Plastid ACCase | 0.1 | - | [7] |

| Pinoxaden dione | Phenylpyrazoline | Zea mays (Maize) - Cytosolic ACCase | 17 | - | [7] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiochemical Method)

This protocol is a standard method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible grass species)

-

Extraction buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM benzamidine hydrochloride, 0.5% (w/v) polyvinylpyrrolidone, 20 mM dithiothreitol (DTT), and 1 mM phenylmethylsulfonyl fluoride (PMSF).[8]

-

Assay buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl

2, 1 mM DTT, 0.01% (w/v) BSA.[9][10] -

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO

3(radiolabeled sodium bicarbonate) -

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Trifluoroacetic acid (TFA) or perchloric acid to stop the reaction

-

Scintillation cocktail and scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 10 mL of ice-cold extraction buffer using a mortar and pestle or a homogenizer.[8]

-

Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 minutes at 4°C.[8]

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, ATP, MgCl

2, and NaH¹⁴CO3. -

Add the desired concentration of this compound or the solvent control.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding acetyl-CoA. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a small volume of concentrated acid (e.g., TFA or perchloric acid). This will precipitate the protein and evaporate the unreacted ¹⁴CO

2. -

Dry the samples in a heating block or oven.

-

Resuspend the dried residue in water or a suitable buffer.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter. The incorporated radioactivity corresponds to the amount of malonyl-CoA formed.

-

-

Data Analysis:

-

Calculate the specific activity of ACCase (e.g., in nmol/min/mg protein).

-

For inhibition studies, plot the percentage of ACCase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Malachite Green Colorimetric Assay for ACCase Activity

This non-radioactive assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction.

Materials:

-

Enzyme extract (prepared as in 4.1)

-

Assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl

2·6H2O, 1 mM dithiothreitol, 0.01% BSA, 120 mM NaHCO3, and 25 mM ATP.[9][10] -

Substrate: Acetyl-CoA

-

This compound or other inhibitors

-

Malachite green reagent

Procedure:

-

Reaction Setup:

-

Phosphate Detection:

-

Stop the reaction and measure the released inorganic phosphate by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate.

-

Determine the amount of Pi released in each reaction and calculate the ACCase activity.

-

Calculate IC50 values as described for the radiochemical assay.

-

Visualizations of Pathways and Workflows

Fatty Acid Biosynthesis Pathway and Site of this compound Inhibition

Caption: Inhibition of fatty acid biosynthesis by this compound in the plastid.

Experimental Workflow for ACCase Inhibition Assay

Caption: General workflow for a radiochemical ACCase inhibition assay.

Logical Relationship of this compound Action and Resistance

Caption: Logical flow of this compound action and the mechanism of target-site resistance.

Molecular Basis of Resistance

The widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance to this compound is target-site modification, involving single amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase gene. These mutations alter the three-dimensional structure of the herbicide-binding site, reducing the affinity of this compound and rendering the enzyme insensitive to inhibition.

Several mutations in the ACCase gene have been identified that confer resistance to DIM herbicides. For example, an Ile-1781-Leu substitution has been reported in multiple grass weed species and is known to confer resistance to sethoxydim, a closely related cyclohexanedione. While specific mutations conferring high-level resistance to this compound are continuously being researched, the principle of altered target-site binding remains the core of this resistance mechanism. Understanding these mutations at a molecular level is crucial for developing new herbicides that can overcome existing resistance and for implementing effective weed management strategies. Molecular docking studies can be employed to predict how different mutations affect the binding affinity of herbicides to the ACCase enzyme.[11]

Conclusion

This compound is a potent inhibitor of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis in sensitive grass species. Its mode of action is well-characterized, involving the binding to the carboxyltransferase domain of the plastidic ACCase. The development of resistance, primarily through target-site mutations, poses a significant challenge to its continued efficacy. A thorough understanding of the biochemical and molecular interactions between this compound and ACCase, facilitated by the experimental protocols and data presented in this guide, is essential for the development of novel herbicides and sustainable weed management practices.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioone.org [bioone.org]

- 10. cambridge.org [cambridge.org]

- 11. mdpi.com [mdpi.com]

Initial Investigations of the Herbicidal Activity of Cycloxydim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective, systemic, post-emergence herbicide belonging to the cyclohexanedione (DIM) chemical class.[1] It is designed for the control of annual and perennial grass weeds in a variety of broadleaf crops, including sugar beet, oilseed rape, and vegetables.[2] this compound is absorbed rapidly through foliage and translocated to the growing points of the plant, leading to the cessation of growth and eventual death of susceptible grass species.[3] Its efficacy is enhanced when used in conjunction with a crop oil concentrate.[3]

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][4][5][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth and development.[1][5][7] By inhibiting ACCase, this compound disrupts the production of lipids, leading to a breakdown of cell membrane integrity, particularly in the meristematic tissues where active growth occurs.[1][3] This inhibition is highly selective, affecting the ACCase enzyme in susceptible grasses while having a minimal impact on the enzyme in broadleaf plants, which explains its selectivity.[8]

Quantitative Data on Herbicidal Efficacy

Initial field trials have demonstrated this compound's effectiveness against a range of grass weeds. The addition of a crop oil concentrate has been shown to increase its efficacy.

Table 1: Efficacy of this compound on Various Grass Weeds

| Grass Weed Species | Application Rate (g a.i./ha) | Adjuvant | % Control |

| Phalaris paradoxa (Phalaris) | 100 | None | 85 |

| Phalaris paradoxa (Phalaris) | 100 | Crop Oil | 98 |

| Lolium rigidum (Ryegrass) | 100 | None | 75 |

| Lolium rigidum (Ryegrass) | 100 | Crop Oil | 95 |

| Avena fatua (Wild Oats) | 100 and above | Crop Oil | Excellent |

| Hordeum leporinum (Barley Grass) | 100 and above | Crop Oil | Excellent |

| Bromus diandrus (Great Brome) | 100 and above | Crop Oil | Excellent |

| Triticum aestivum (Volunteer Wheat) | 100 and above | Crop Oil | Excellent |

| Hordeum vulgare (Volunteer Barley) | 100 and above | Crop Oil | Excellent |

Data synthesized from Australian field trials. "Excellent" indicates a high level of control was achieved.[3]

Table 2: Dose-Response of Avena fatua (Wild Oats) Populations to this compound

| Population | ED50 (g ha-1) | GR50 (g ha-1) | Resistance Factor (ED50) | Resistance Factor (GR50) |

| Susceptible | < 150 | < 150 | - | - |

| R2 | > 150 (1.0x field rate) | < 150 (0.8x field rate) | Shift towards resistance | Shift towards resistance |

| R3 | > 150 (1.1x field rate) | < 150 (0.9x field rate) | Shift towards resistance | Shift towards resistance |

| R5 | > 1200 (8x field rate) | > 1200 (8x field rate) | >43.2 | 98.4 |

ED50: Effective dose for 50% plant survival reduction. GR50: Dose for 50% growth reduction. Recommended field rate is 150 g ha-1.[9]

Experimental Protocols

Field Efficacy Trials

Initial field trials to determine the efficacy of this compound on various grass weeds were conducted using a randomized complete block design with four replicates.[3]

-

Plot Size: Ranged from 2x10 m to 2.5x20 m.[3]

-

Herbicide Application: Treatments were applied using AZO propane gas-powered sprayers equipped with flat fan nozzles.[3] The water volume for application ranged from 80 - 138 L/ha.[3]

-

Weed Stage: Weeds were treated up to the early tillering stage.[3]

-

Adjuvant: The effect of adding a crop oil concentrate (Ampol DC Trate) at 1.0 L/ha was evaluated.[3]

-

Efficacy Assessment: Herbicide performance was assessed by taking plant counts in each plot.[3]

Dose-Response Studies for Resistance Assessment

Glasshouse assays are conducted to determine the level of resistance in weed populations.

-

Plant Growth: Seeds from susceptible and potentially resistant populations are grown in pots to the 3-4 leaf stage.[9]

-

Herbicide Application: Plants are sprayed with a range of this compound doses, typically from a fraction of the recommended field rate to several times the recommended rate (e.g., 0, 37.5, 75, 150, 225, 300, 600, and 1200 g ha-1).[9]

-

Data Collection: After a set period (e.g., 21 days), plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.[9]

-

Statistical Analysis: The data is subjected to dose-response analysis to calculate the ED50 (effective dose to kill 50% of the population) and GR50 (dose to cause a 50% reduction in biomass) values.[9]

References

- 1. jindunchemistry.com [jindunchemistry.com]

- 2. This compound Herbicide: Targeted Grass Weed Control for High-Yield Crops [jindunchemical.com]

- 3. caws.org.nz [caws.org.nz]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. This compound (Ref: BAS 517H) [sitem.herts.ac.uk]

- 7. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Chemical Blueprint of a Weed Killer: An In-Depth Technical Guide to the Structure-Activity Relationship of Cycloxydim

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the herbicidal activity of cycloxydim, a potent member of the cyclohexanedione (DIM) class of herbicides. By examining its structure-activity relationship (SAR), we can understand how modifications to its chemical scaffold influence its efficacy in controlling grassy weeds. This document provides a comprehensive overview of the key structural features of this compound, quantitative data on its activity, detailed experimental protocols for its evaluation, and visual representations of its mode of action and the general workflow for SAR studies.

Core Principles of this compound's Herbicidal Activity

This compound's mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1][2] This inhibition ultimately leads to the disruption of cell membrane formation and the cessation of growth in susceptible grass species. The structure of this compound can be dissected into three key moieties, each contributing to its herbicidal potency:

-

The Cyclohexanedione Ring: This core structure is essential for activity. The enolizable 1,3-dione system is a key feature for binding to the ACCase enzyme.

-

The Oxime Ether Side Chain: Modifications to the alkyl and ethoxy groups on this chain can significantly impact the compound's lipophilicity and, consequently, its uptake and translocation within the plant.

-

The 5-position Substituent: In this compound, this is a tetrahydrothiopyran-3-yl group. The nature of this substituent is a critical determinant of the herbicide's spectrum of activity and crop selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the herbicidal activity of this compound and related cyclohexanedione herbicides. This data is crucial for understanding the impact of structural modifications on their biological efficacy.

Table 1: In Vitro ACCase Inhibition Data for Cyclohexanedione Herbicides

| Compound | Plant Species | IC50 (µM) | Reference |

| This compound | Avena fatua (Wild oat) | >43.2 (ED50) | [3] |

| Sethoxydim | Setaria faberi | 0.7 | [4] |

| Tepraloxydim | Poa annua | 3 | [4] |

| Tepraloxydim | Setaria faberi | 0.7 | [4] |

Note: IC50 represents the concentration of the herbicide required to inhibit 50% of the ACCase enzyme activity in vitro. ED50 represents the effective dose to achieve 50% of the maximal effect in a whole-plant assay.

Table 2: Whole-Plant Herbicidal Activity Data for this compound

| Weed Species | Parameter | Value | Reference |

| Avena fatua (Resistant Population R5) | ED50 (g ai/ha) | >43.2 | [3] |

| Avena fatua (Resistant Population R5) | GR50 (g ai/ha) | 98.4 | [3] |

| Avena fatua (Resistant Population R4) | ED50 (g ai/ha) | 5.3 times more resistant than susceptible | [3] |

| Avena fatua (Resistant Population R4) | GR50 (g ai/ha) | 7.5 times more resistant than susceptible | [3] |

Note: ED50 (Effective Dose, 50%) is the dose of herbicide that provides 50% control of the target weed. GR50 (Growth Reduction, 50%) is the dose of herbicide that reduces the growth of the target weed by 50%.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of herbicidal activity and the generation of reliable SAR data.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ACCase enzyme.

1. Enzyme Extraction:

- Fresh leaf tissue from a susceptible grass species (e.g., barley, maize) is harvested.

- The tissue is frozen in liquid nitrogen and ground to a fine powder.

- The powder is homogenized in an extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 1 mM DTT, and protease inhibitors).

- The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

2. ACCase Activity Measurement:

- The assay is typically performed in a microplate format.

- The reaction mixture contains the enzyme extract, the test compound (dissolved in a suitable solvent like DMSO), and the necessary substrates and cofactors (acetyl-CoA, ATP, and NaH¹⁴CO₃).

- The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

- The reaction is stopped by the addition of acid (e.g., HCl).

- The amount of ¹⁴C-malonyl-CoA formed is quantified using liquid scintillation counting.

- The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Whole-Plant Bioassay

This assay evaluates the herbicidal efficacy of a compound on intact plants.

1. Plant Material and Growth Conditions:

- Seeds of a susceptible grass weed species (e.g., Avena fatua, Echinochloa crus-galli) are sown in pots containing a suitable growing medium.[5]

- Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and light conditions.[6]

2. Herbicide Application:

- Test compounds are formulated in a suitable solvent system, often with adjuvants to improve uptake.

- The herbicide solution is applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a precision sprayer to ensure uniform coverage.[5]

- A range of doses is typically applied to determine the dose-response relationship.

3. Evaluation of Herbicidal Efficacy:

- Plants are observed at regular intervals after treatment (e.g., 7, 14, and 21 days).[5]

- Herbicidal injury is assessed visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).

- Quantitative measurements such as fresh weight or dry weight of the shoots are taken to determine the GR50 value.[3]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in this compound SAR studies.

Caption: Mechanism of Action of this compound via ACCase Inhibition.

Caption: General Workflow for Herbicide Structure-Activity Relationship (SAR) Studies.

References

The Molecular Maze: An In-depth Guide to Cycloxydim Selectivity in Grasses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim, a member of the cyclohexanedione (DIM) class of herbicides, provides effective post-emergence control of grass weeds in broadleaf crops.[1][2] Its efficacy is rooted in a highly specific molecular mechanism targeting a key enzyme in plant metabolism. This technical guide delves into the core molecular principles governing this compound's herbicidal activity, the basis for its selectivity between grasses and other plants, and the mechanisms by which grass weeds evolve resistance. Detailed experimental protocols and quantitative data are provided to support researchers in the field of herbicide science and drug development.

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase).[3][4] This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5][6] Fatty acids are essential components of cell membranes and are vital for plant growth and development.

By binding to the ACCase enzyme, this compound competitively inhibits its function, leading to a rapid depletion of fatty acids in the meristematic tissues (growing points) of susceptible plants.[2][5] This cessation of lipid synthesis results in the loss of cell membrane integrity, halting growth within hours of application and leading to characteristic symptoms like yellowing and tissue necrosis, ultimately causing plant death.[7]

References

- 1. This compound Herbicide: Targeted Grass Weed Control for High-Yield Crops [jindunchemical.com]

- 2. jindunchemistry.com [jindunchemistry.com]

- 3. fao.org [fao.org]

- 4. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of a Novel W2027L Mutation and Non-Target Site Resistance on Acetyl-CoA Carboxylase-Inhibiting Herbicides in a French Lolium multiflorum Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using CAPS and dCAPS Methods to Detect some Mutations that Cause Resistance to Acetyl Coenzyme A Carboxylase Inhibiting Herbicides in Wild Oat (Avena ludoviciana) [ijws.areeo.ac.ir]

Cycloxydim: A Deep Dive into its Absorption, Translocation, and Site of Action in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the physiological and biochemical interactions of cycloxydim in plants, designed for researchers, scientists, and professionals in drug development. This compound is a post-emergence systemic herbicide belonging to the cyclohexanedione (DIM) chemical class, renowned for its selective control of annual and perennial grasses in a variety of broadleaf crops.

Absorption: Entry into the Plant System

This compound is primarily absorbed through the foliage of plants, with foliar penetration being a rapid process.[1] Some uptake through the root system is also possible. The efficiency of foliar absorption can be significantly enhanced by the addition of adjuvants, such as crop oil concentrates, to the spray solution. While specific kinetic data for this compound is limited in publicly available literature, studies on similar cyclohexanedione herbicides like sethoxydim and clethodim provide valuable insights. For instance, sethoxydim is reported to be rapidly absorbed by both roots and foliage and is generally rainfast within one hour of application.[2] In a study on bermudagrass, the absorption of ¹⁴C-clethodim increased over time, with formulation and adjuvants playing a critical role in the extent of uptake.

Table 1: this compound Absorption Data

| Plant Species | Method of Application | Absorption Rate | Time Points | Reference |

|---|---|---|---|---|

| Various Grasses | Foliar Spray | Rapid | - | [1] |

| Soybean, Cotton, Sugar Beet | Root Uptake in Nutrient Solution | Yes | 3, 4, 7, 8 Days After Treatment (DAT) | [3] |

| Bermudagrass (as proxy) | Foliar application of ¹⁴C-clethodim | 15-85% (0.12 kg L⁻¹ formulation) 5-40% (0.24 kg L⁻¹ formulation) | 1, 4, 12, 24, 48, 72 Hours After Treatment (HAT) |[4] |

Translocation: Movement Within the Plant

Following absorption, this compound is systemically translocated throughout the plant.[1][5] As a systemic herbicide, it moves from the site of application to other parts of the plant, accumulating in areas of active growth, particularly the meristematic tissues.[1][5] This movement occurs through both the xylem and phloem, with a preference for acropetal translocation towards the growing points.[3]

Table 2: this compound Translocation Data

| Plant Species | Method of Application | Percent of Absorbed Radioactivity Translocated from Treated Leaf | Time Point | Reference |

|---|---|---|---|---|

| Soybean | Foliar | ~30% | 7 DAT | [3] |

| Cotton | Foliar | 8.3% | 7 DAT | [3] |

| Sugar Beet | Foliar | 11.8% | 8 DAT | [3] |

| Bermudagrass (as proxy) | Foliar application of ¹⁴C-clethodim | < 21% | 72 HAT |[6] |

Site of Action: Inhibition of ACCase

The primary site of action for this compound is the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to a cessation of cell division and growth in the meristematic regions of susceptible grass species.[5] This mode of action places this compound in the HRAC Group A.[5] The inhibition of ACCase results in the characteristic symptoms of phytotoxicity, including the cessation of growth within hours of application, followed by yellowing of young leaves and eventual tissue death.[1]

Table 3: this compound ACCase Inhibition Data

| Plant Species | Biotype | IC₅₀ / ED₅₀ / GR₅₀ | Reference |

|---|---|---|---|

| Alopecurus myosuroides (Black-grass) | Wild-type | IC₅₀: 2.0 µM | |

| Alopecurus myosuroides (Black-grass) | Gly-2,078 (Resistant) | IC₅₀: 167 µM | |

| Avena fatua (Wild oat) | Susceptible (Mean of S1 & S2) | ED₅₀: 29.8 g ai/ha | [7] |

| Avena fatua (Wild oat) | Resistant (R5) | ED₅₀: >1290 g ai/ha | [7] |

| Avena fatua (Wild oat) | Susceptible (Mean of S1 & S2) | GR₅₀: 12.7 g ai/ha | [7][8] |

| Avena fatua (Wild oat) | Resistant (R5) | GR₅₀: >1250 g ai/ha |[7][8] |

Experimental Protocols

Protocol 1: Radiolabeled Herbicide Absorption and Translocation Study

This protocol outlines a general methodology for studying the absorption and translocation of this compound using a radiolabeled form, such as ¹⁴C-cycloxydim.

1. Plant Material:

-

Grow susceptible grass species (e.g., Avena fatua, Lolium rigidum) in pots under controlled greenhouse conditions to a specified growth stage (e.g., 2-4 leaf stage).

2. Herbicide Application:

-

Foliar Application: Prepare a treatment solution containing a known concentration of ¹⁴C-cycloxydim, the formulated herbicide, and any adjuvants. Apply a precise volume (e.g., 1-10 µL) as droplets to a specific leaf surface using a microsyringe.

-

Root Application: Grow plants hydroponically in a nutrient solution containing a known concentration of ¹⁴C-cycloxydim.

3. Sample Harvesting:

-

Harvest plants at multiple time points after treatment (e.g., 1, 4, 8, 24, 48, 72 hours).

-

At each time point, separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

4. Quantification of Absorption:

-

For foliar applications, wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.

-

Quantify the radioactivity in the leaf wash using Liquid Scintillation Counting (LSC).

-

Calculate the amount of absorbed herbicide by subtracting the amount in the wash from the total amount applied.

5. Quantification of Translocation:

-

Dry and combust the different plant parts (treated leaf, other shoots, roots) using a biological oxidizer.

-

Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

-

Express translocation as the percentage of absorbed radioactivity that has moved out of the treated part.

6. Visualization (Optional):

-

Press and dry whole plants and expose them to a phosphor screen or X-ray film to create an autoradiograph, visually showing the distribution of the radiolabeled herbicide.

Protocol 2: In Vitro ACCase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on ACCase activity extracted from plant tissues.

1. Enzyme Extraction:

-

Harvest fresh leaf tissue from young, actively growing susceptible grass plants.

-

Homogenize the tissue in a cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., DTT, glycerol).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

A partial purification step, such as ammonium sulfate precipitation, can be performed to concentrate the ACCase.

2. ACCase Activity Assay (Radioisotopic Method):

-

Prepare a reaction mixture containing the enzyme extract, buffer, ATP, MgCl₂, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Initiate the reaction by adding one of the substrates (e.g., acetyl-CoA).

-

Incubate the reaction at a specific temperature for a set period.

-

Stop the reaction by adding acid, which will precipitate the acid-stable product, [¹⁴C]malonyl-CoA.

-

Filter the mixture and wash to remove unreacted ¹⁴C-bicarbonate.

-

Quantify the radioactivity of the precipitate using LSC.

3. Inhibition Studies:

-

Perform the ACCase activity assay in the presence of a range of this compound concentrations.

-

Include a control with no herbicide.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of herbicide that inhibits enzyme activity by 50%) by plotting the inhibition data against the logarithm of the herbicide concentration and fitting to a dose-response curve.

Visualizations

Caption: Mechanism of action of this compound in susceptible grass species.

Caption: Experimental workflow for a ¹⁴C-cycloxydim absorption and translocation study.

Caption: Workflow for an in vitro ACCase inhibition assay.

References

- 1. caws.org.nz [caws.org.nz]

- 2. cals.cornell.edu [cals.cornell.edu]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Post-Emergence Herbicide for Grass Weed Control [jindunchemical.com]

- 6. Formulation and Adjuvant Effects on Uptake and Translocation of Clethodim in Bermudagrass (Cynodon dactylon) | Weed Science | Cambridge Core [cambridge.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Cycloxydim: A Technical Guide to its Role as a Cyclohexanedione Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim is a post-emergence systemic herbicide belonging to the cyclohexanedione chemical class. It is highly effective in controlling a broad spectrum of annual and perennial grasses in a variety of broadleaf crops.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its biochemical pathway and experimental workflows.

Introduction

This compound, with the IUPAC name 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, is a selective herbicide widely used in agriculture.[2] Its mode of action lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[2][3] This inhibition leads to a cessation of lipid production, ultimately resulting in the death of the weed. This document serves as a comprehensive resource for understanding the technical aspects of this compound's herbicidal activity.

Mechanism of Action

This compound's primary target is the enzyme acetyl-CoA carboxylase (ACCase).[3] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids, which are essential components of cell membranes and play a crucial role in plant growth and development.[4]

The key steps in the mechanism of action are:

-

Absorption and Translocation: this compound is absorbed primarily through the foliage of the plant and is rapidly translocated via the phloem to the meristematic tissues, or growing points.[5]

-

ACCase Inhibition: In susceptible grass species, this compound binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme.[6] This binding is reversible but highly specific and potent.[7]

-

Disruption of Fatty Acid Synthesis: The inhibition of ACCase blocks the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid chains.[4][8] This disruption halts the production of new fatty acids.

-

Cellular Disruption and Plant Death: The lack of fatty acids prevents the formation of new cell membranes, which is vital for cell division and growth. This leads to a cessation of growth in the meristematic regions, followed by chlorosis (yellowing) of new leaves, necrosis (tissue death), and ultimately the death of the plant, typically within 7 to 14 days.[9]

Broadleaf plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.[9]

Quantitative Data on Efficacy

The efficacy of this compound and other cyclohexanedione herbicides is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against ACCase, and their half-maximal effective concentration (EC50) in whole-plant assays.

| Herbicide | Plant Species | Parameter | Value (µM) | Reference |

| This compound | Avena fatua (Wild Oat) | ED50 | >0.1 (Resistant) | [10] |

| This compound | Avena fatua (Wild Oat) | GR50 | >0.1 (Resistant) | [10] |

| Sethoxydim | Digitaria ciliaris (Southern Crabgrass) - Susceptible | IC50 | 0.7 | |

| Sethoxydim | Digitaria ciliaris (Southern Crabgrass) - Resistant 1 | IC50 | 15.3 | |

| Sethoxydim | Digitaria ciliaris (Southern Crabgrass) - Resistant 2 | IC50 | 41.1 | |

| Sethoxydim | Zea mays (Maize) | Kis (for acetyl-CoA) | 1.9 | [7] |

| Sethoxydim | Zea mays (Maize) | Kis (for HCO3-) | 5.6 | [7] |

| Sethoxydim | Zea mays (Maize) | Kis (for MgATP) | 13.3 | [7] |

| Clethodim | Lolium rigidum (Ryegrass) - Susceptible | IC50 | Not specified | [11] |

| Clethodim | Lolium rigidum (Ryegrass) - Resistant (1781-Leu) | IC50 | 17-fold higher than susceptible | [11] |

| Clethodim | Lolium rigidum (Ryegrass) - Resistant (2078-Gly or 2088-Arg) | IC50 | 32 to 75-fold higher than susceptible | [11] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of ACCase by this compound, adapted from methodologies for sethoxydim and other ACCase inhibitors.[1][3]

4.1.1. Materials and Reagents

-

Fresh leaf tissue from susceptible grass species

-

Extraction Buffer: 0.1 M TRIS-HCl (pH 8.1), 10% sucrose, 0.05% β-mercaptoethanol

-

Assay Buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl2·6H2O, 1 mM dithiothreitol (DTT), 0.01% BSA, 120 mM NaHCO3, 25 mM ATP

-

[14C]-NaHCO3 (radiolabeled sodium bicarbonate)

-

Acetyl-CoA

-

This compound stock solution (in a suitable solvent like acetone)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

96-well plates

-

Liquid scintillation counter

4.1.2. Enzyme Extraction

-

Harvest fresh, young leaf tissue from the susceptible grass species.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Add the extraction buffer to the powdered tissue and vortex thoroughly.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

4.1.3. Inhibition Assay

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer.

-

Add a standardized amount of the enzyme extract to each well.

-

Add varying concentrations of this compound (and a solvent control) to the wells.

-

Initiate the reaction by adding a mixture of acetyl-CoA and [14C]-NaHCO3.

-

Incubate the plate at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Dry the samples to remove unincorporated [14C]-NaHCO3.

-

Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Greenhouse Efficacy Trial for Post-Emergence Herbicides

This protocol describes a general procedure for evaluating the efficacy of a post-emergence herbicide like this compound under controlled greenhouse conditions.[12][13]

4.2.1. Plant Material and Growth Conditions

-

Sow seeds of the target grass weed species in pots filled with a suitable growing medium.

-

Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Water and fertilize the plants as needed to ensure uniform and vigorous growth.

4.2.2. Herbicide Application

-

Apply this compound at various rates when the grass weeds have reached the appropriate growth stage (e.g., 2-4 leaf stage).

-

Use a calibrated sprayer to ensure uniform application. Include an untreated control group.

-

Randomize the placement of the pots to minimize environmental variability.

4.2.3. Data Collection and Analysis

-

Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control.

-

At the end of the experiment, harvest the above-ground biomass of the weeds in each pot.

-

Dry the biomass to a constant weight and record the dry weight.

-

Calculate the percentage of biomass reduction for each treatment relative to the control.

-

Analyze the data statistically to determine the effective dose (e.g., ED50 or GR50).

Visualizations

Signaling Pathway of this compound Action

Experimental Workflow for ACCase Inhibition Assay

Logical Relationship in Post-Emergence Herbicide Efficacy Trial

Conclusion

This compound is a highly effective cyclohexanedione herbicide that provides selective control of grass weeds by inhibiting the ACCase enzyme. Understanding its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation is crucial for its proper use in agricultural systems and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working in the field of weed science and herbicide development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. bioone.org [bioone.org]

- 4. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 5. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 6. mdpi.com [mdpi.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. mdpi.com [mdpi.com]

- 11. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. cottoninc.com [cottoninc.com]

Physicochemical properties of technical grade Cycloxydim

An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Cycloxydim

Introduction

This compound is a post-emergence systemic herbicide belonging to the cyclohexanedione oxime chemical class.[1][2] It is primarily utilized for the control of annual and perennial grass weeds in a wide variety of broad-leaved agricultural and horticultural crops, such as sugar beet, oilseed rape, potatoes, and vegetables.[2][3][4] The herbicidal activity of this compound stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][5] This enzyme catalyzes the initial committed step in the de novo biosynthesis of fatty acids in the chloroplasts of susceptible grass species.[1][5] By disrupting lipid formation, this compound effectively halts plant growth, leading to the death of the targeted grass weeds while leaving broad-leaved crops unharmed.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Physicochemical Properties

The technical grade active ingredient is described as a yellow paste or dark brown oil above its melting point, with a moderate or weak aromatic odor.[1][6] The pure active ingredient is a colorless and odorless solid.[1]

General Properties

A summary of the key identifying and physical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one | [1] |

| CAS Number | 101205-02-1 | [1][3] |

| Molecular Formula | C₁₇H₂₇NO₃S | [1][3] |

| Molecular Weight | 325.5 g/mol | [6][7] |

| Physical Form | Colorless, odorless crystals (pure); Yellow-beige crystals or dark brown oil (technical) | [6] |

| Melting Point | 37.1 - 41.2 °C | [1][5] |

| Boiling Point | Decomposes before boiling; an endothermic effect is observed around 200 °C.[1][5] | [1][5] |

| Density | 1.12 - 1.165 g/cm³ (at 20 °C) | [1][6] |

| Vapor Pressure | <0.01 mPa (1.0 x 10⁻⁵ Pa) at 20 °C | [1][6] |

| Flash Point | 119 °C (technical grade) | [6] |

| Dissociation Constant (pKa) | ~4.17 | [5][6] |

| Henry's Law Constant | 6.1 x 10⁻⁸ kPa·m³/mol (6.14 x 10⁻⁵ Pa·m³/mol) at 20 °C | [1][5] |

Solubility and Partition Coefficient

This compound is a weak acid with low water solubility under neutral and acidic conditions, but its solubility increases in basic environments.[1] It is highly soluble in most organic solvents.[1]

| Property | Value | Conditions | Source |

| Solubility in Water | 40 - 53 mg/L | 20 °C, pH 7 | [5][6] |

| 5.3 g/100g (as sodium salt) | 20 °C, pH 10.7 (50% w/w pure ai is soluble) | [1] | |

| Solubility in Organic Solvents (g/kg) | >1000 | 20 °C | [6] |

| Acetone | >1000 | 20 °C | |

| Dichloromethane | >1000 | 20 °C | |

| Ethanol | >1000 | 20 °C | |

| Toluene | >1000 | 20 °C | |

| n-Hexane | 29 | 20 °C | |

| Octanol-Water Partition Coefficient (log Kₒw) | ~1.36 | pH 7, 25 °C | [5][6] |

Stability

Technical this compound is stable for at least one year at room temperature but is unstable above 30 °C and decomposes at approximately 127 °C. Residues in fortified plant matrices are stable for at least 2 years when stored at -20 °C.

Experimental Protocols

Standardized international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and the EEC (European Economic Community), are typically employed to determine the physicochemical properties of chemical substances like this compound.

Determination of Melting Point (OECD 102 / EEC A1)

This protocol determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus : A capillary tube melting point apparatus is commonly used.

-

Procedure : A small, finely powdered sample of technical grade this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate.

-

Measurement : The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the substance becomes completely liquid.[1] Differential Scanning Calorimetry (DSC) can also be used, which measures the heat flow to the sample as a function of temperature.[1]

Determination of Octanol-Water Partition Coefficient (log Kₒw) (OECD 107 / Shake-Flask Method)

This method measures a substance's lipophilicity, which is crucial for predicting its environmental fate and bioaccumulation potential.[8]

-

Preparation : Solutions of this compound are prepared in n-octanol and water, which have been mutually saturated.

-

Equilibration : A volume of the n-octanol solution and a volume of the water are placed in a vessel and shaken mechanically until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.

-

Analysis : The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation : The partition coefficient (Kₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is expressed as its base-10 logarithm (log Kₒw).

Analytical Method for Residue Analysis (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantification of this compound residues in various matrices, such as crops.[9]

-

Extraction : The sample (e.g., sweet pepper tissue) is homogenized and extracted with an organic solvent like acetonitrile, often with the addition of salts (e.g., NaCl, MgSO₄) in a process known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9]

-

Cleanup : The extract may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Chromatographic Separation : The cleaned extract is injected into an HPLC system. A C18 column is typically used to separate this compound from other compounds in the extract based on its polarity. The mobile phase often consists of a mixture of acetonitrile and water with an additive like formic acid.[10]

-

Detection and Quantification : The separated components elute from the column and enter the mass spectrometer. This compound is ionized (e.g., via electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

Visualizations

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound's herbicidal effect is achieved by targeting a critical metabolic pathway in grasses. The following diagram illustrates how this compound disrupts the biosynthesis of fatty acids.

Caption: Mechanism of action of this compound via inhibition of the ACCase enzyme in grass chloroplasts.

Experimental Workflow: Shake-Flask Method for log Kₒw

The determination of the octanol-water partition coefficient is a fundamental experiment in characterizing a chemical's behavior. The diagram below outlines the standardized shake-flask protocol.

Caption: Generalized workflow for determining the log Kₒw of this compound using the shake-flask method.

References

- 1. fao.org [fao.org]

- 2. This compound CAS#: 101205-02-1 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound Herbicide: Targeted Grass Weed Control for High-Yield Crops [jindunchemical.com]

- 5. This compound (Ref: BAS 517H) [sitem.herts.ac.uk]

- 6. This compound | ENvironmental inFOrmation [enfo.hu]

- 7. This compound | C17H27NO3S | CID 135499147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of ACCase Inhibitors: A Technical Guide to a Cornerstone of Modern Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and biochemical intricacies of Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. From their initial discovery to the ongoing battle against weed resistance, this document provides a comprehensive overview for professionals in the field of agricultural science and herbicide development.

Introduction: The Significance of ACCase in Plant Metabolism

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage compounds in plants. The critical role of ACCase in plant growth and development makes it an ideal target for selective herbicides.

In most grass species (Poaceae), the plastidic ACCase is a homomeric, multi-domain protein, while in broadleaf plants (dicots), it is a heteromeric complex of four distinct subunits. This structural difference between the ACCase of grasses and broadleaf plants is the basis for the selective action of ACCase-inhibiting herbicides, which primarily target the homomeric form found in grasses.

A Historical Perspective on the Development of ACCase Inhibitors

The journey of ACCase inhibiting herbicides began in the late 1970s, marking a significant advancement in post-emergence grass weed control. The first commercial success in this class was diclofop-methyl, introduced in 1978.[1] This was followed by the development of two major chemical families: the aryloxyphenoxypropionates (FOPs) and the cyclohexanediones (DIMs). A third family, the phenylpyrazolines (DENs), was introduced more recently in 2006 with the commercialization of pinoxaden.[1]

These herbicides offered a new tool for selectively managing grass weeds in broadleaf crops and, to a limited extent, in some monocot crops.[1] Their development has been a continuous process of discovering more potent and selective molecules, as well as addressing the ever-present challenge of herbicide resistance.

Chemical Classes of ACCase Inhibitors

ACCase inhibiting herbicides are broadly classified into three distinct chemical families:

-

Aryloxyphenoxypropionates (FOPs): This was the first class of ACCase inhibitors to be commercialized. Notable examples include diclofop-methyl, fluazifop-p-butyl, quizalofop-p-ethyl, and fenoxaprop-p-ethyl.

-

Cyclohexanediones (DIMs): Introduced in the early 1980s, this class includes herbicides such as sethoxydim, clethodim, and tralkoxydim.[2]

-

Phenylpyrazolines (DENs): This is the newest class, with pinoxaden being the primary active ingredient.

While chemically distinct, all three classes target the same enzyme, ACCase, leading to similar herbicidal effects.

Mode of Action: Inhibition of Fatty Acid Synthesis

ACCase inhibitors function by binding to the carboxyltransferase (CT) domain of the ACCase enzyme.[3] This binding is reversible and competitive with the substrate, acetyl-CoA. By blocking the CT domain, these herbicides prevent the transfer of a carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.

The inhibition of malonyl-CoA synthesis has a cascade of detrimental effects on the plant. Without this essential building block, fatty acid synthesis ceases, leading to a disruption in the production of new membranes required for cell growth and division. This is particularly damaging to the rapidly growing meristematic tissues of the plant, such as the growing points of roots and shoots.[4]

The visual symptoms of ACCase inhibitor activity in susceptible plants typically appear within a week of application and include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) and the eventual death of the plant. A characteristic symptom is the rotting of the growing point, often referred to as a "dead heart".[4]

Caption: Mechanism of action of ACCase inhibiting herbicides.

The Challenge of Herbicide Resistance

The extensive use of ACCase inhibitors has led to the evolution of resistance in numerous grass weed populations worldwide. As of 2020, 48 weed species had been reported as resistant to this class of herbicides.[5] Resistance can develop through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and results from mutations in the gene encoding the ACCase enzyme. These mutations alter the amino acid sequence of the herbicide-binding site, reducing the affinity of the herbicide for the enzyme. Several single nucleotide polymorphisms (SNPs) in the ACCase gene have been identified that confer resistance. Some of the most frequently reported mutations occur at the following amino acid positions:

-

Isoleucine-1781-Leucine (Ile-1781-Leu)

-

Tryptophan-2027-Cysteine (Trp-2027-Cys)

-

Isoleucine-2041-Asparagine (Ile-2041-Asn)

-

Aspartate-2078-Glycine (Asp-2078-Gly)

-

Cysteine-2088-Arginine (Cys-2088-Arg)

-

Glycine-2096-Alanine (Gly-2096-Ala)

The specific mutation can determine the pattern of cross-resistance to different ACCase inhibitor chemical families. For instance, the Ile-1781-Leu mutation often confers broad resistance to both FOPs and DIMs.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme. Instead, they rely on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that can break down the herbicide into non-toxic metabolites. Other NTSR mechanisms can include reduced herbicide uptake or translocation.

Caption: Mechanisms of resistance to ACCase inhibiting herbicides.

Quantitative Data on ACCase Inhibitor Efficacy and Resistance

The efficacy of ACCase inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit 50% of the ACCase enzyme activity. The level of resistance in a weed biotype is typically expressed as a Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the IC50 or GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) of the resistant population to that of a susceptible population.

Table 1: IC50 Values of Selected ACCase Inhibitors against Susceptible Grass Weeds

| Herbicide | Chemical Class | Weed Species | IC50 (µM) |

| Sethoxydim | DIM | Digitaria ciliaris (Susceptible) | 0.7 |

| Clethodim | DIM | Digitaria ciliaris (Susceptible) | 0.46 |

| Fluazifop-p-butyl | FOP | Digitaria ciliaris (Susceptible) | 0.5 |

| Pinoxaden | DEN | Digitaria ciliaris (Susceptible) | - |

| Quizalofop-P-ethyl | FOP | Echinochloa crus-galli | 0.041 |

Table 2: Resistance Indices (RI) of ACCase-Resistant Weed Biotypes

| Weed Species | Herbicide | Resistance Index (RI) | Associated Mutation(s) |

| Avena fatua | Pinoxaden | 11.6 - 13.1 (ED50) | Not specified |

| Avena fatua | Propaquizafop | >7.8 - >32 (ED50) | Not specified |

| Avena fatua | Cycloxydim | >43.2 (ED50) | Not specified |

| Digitaria ciliaris | Cyhalofop-butyl | 10.0 - 19.9 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn |

| Digitaria ciliaris | Fenoxaprop-P-ethyl | 53.7 - 132.8 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn |

| Digitaria ciliaris | Haloxyfop-P-methyl | 6.2 - 62.6 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn |

| Digitaria ciliaris | Pinoxaden | 2.3 - 5.4 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn |

| Polypogon fugax | Various ACCase Inhibitors | 5.4 - 18.4 | Asp-2078-Gly |

| Sorghum halepense | Fluazifop | 181 | Ile-1781-Leu, Ile-2041-Asn |

| Sorghum halepense | Pinoxaden | 133 | Ile-1781-Leu, Ile-2041-Asn |

Note: Resistance Index is calculated based on GR50 or LD50 values from whole-plant bioassays, or IC50 values from enzyme assays.[4][6][7][8][9]

Experimental Protocols for a Core Understanding

ACCase Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of ACCase by herbicides.

Objective: To measure the IC50 value of an ACCase-inhibiting herbicide.

Materials:

-

Plant tissue from a susceptible grass weed species

-

Extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM dithiothreitol (DTT))

-

Assay buffer (e.g., 100 mM Tricine-KOH pH 8.3, 0.5 M glycerol, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Herbicide stock solutions of known concentrations

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cell debris.

-

The supernatant containing the crude enzyme extract is used for the assay. Determine the protein concentration of the extract.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, a specific amount of enzyme extract, and the desired concentration of the herbicide. Pre-incubate for a short period.

-

Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and NaH¹⁴CO₃.

-

Incubate the reaction mixture at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl). This also removes any unreacted ¹⁴CO₂.

-

-

Measurement:

-

After stopping the reaction, dry the samples to remove all liquid.

-

Resuspend the residue in water and transfer to a scintillation vial containing scintillation cocktail.

-

Measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each herbicide concentration relative to a control with no herbicide.

-

Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an ACCase enzyme inhibition assay.

Whole-Plant Herbicide Bioassay

This protocol describes a general method for assessing the resistance of a weed biotype to an ACCase-inhibiting herbicide.

Objective: To determine the GR50 and Resistance Index (RI) of a weed population.

Materials:

-

Seeds of the suspected resistant weed population and a known susceptible population.

-

Pots or trays filled with a suitable growing medium.

-

Growth chamber or greenhouse with controlled environmental conditions.

-

Herbicide formulation and a calibrated sprayer.

-

Balance for measuring plant biomass.

Procedure:

-

Plant Growth:

-

Sow seeds of both the resistant and susceptible populations in separate pots.

-

Grow the plants under optimal conditions (e.g., 16-hour photoperiod, 25°C day/18°C night temperature) until they reach the appropriate growth stage for herbicide application (typically the 2-4 leaf stage).

-

-

Herbicide Application:

-

Prepare a range of herbicide concentrations, including a zero-herbicide control. The concentrations should span from sublethal to lethal doses for the susceptible population.

-

Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.

-

-

Evaluation:

-

Return the treated plants to the growth chamber or greenhouse.

-

After a set period (e.g., 21 days), visually assess the plants for injury symptoms and record survival rates.

-

Harvest the above-ground biomass of each plant, dry it in an oven, and weigh it.

-

-

Data Analysis:

-

Calculate the percent reduction in biomass for each herbicide dose relative to the untreated control for both the resistant and susceptible populations.

-

Plot the percent biomass reduction against the logarithm of the herbicide dose and fit the data to a dose-response curve to determine the GR50 value for each population.

-

Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

-

Molecular Detection of ACCase Mutations

Several molecular techniques can be used to detect known mutations in the ACCase gene that confer resistance.

Objective: To identify the presence of specific resistance-conferring mutations in weed DNA.

Methods:

-

Sanger Sequencing: This is the gold standard for identifying mutations. The ACCase gene (or the relevant portion of it) is amplified from the weed's genomic DNA using the Polymerase Chain Reaction (PCR). The PCR product is then sequenced, and the resulting DNA sequence is compared to that of a susceptible plant to identify any mutations.

-

Derived Cleaved Amplified Polymorphic Sequence (dCAPS) Assay: This is a PCR-based method that can be used to screen for known SNPs. A specific PCR primer is designed to introduce a restriction enzyme recognition site that is only present in either the wild-type or the mutant allele. After PCR amplification, the product is digested with the corresponding restriction enzyme. The resulting DNA fragments are then separated by gel electrophoresis. The presence or absence of a cut product indicates the presence of the mutation.

-

Loop-Mediated Isothermal Amplification (LAMP): This is a rapid and specific method for DNA amplification that can be used to detect mutations under isothermal conditions, eliminating the need for a thermal cycler. Specific primers are designed to recognize the mutant allele, and a positive reaction can often be visualized by a color change, making it suitable for in-field diagnostics.

Conclusion and Future Outlook

ACCase inhibiting herbicides have been instrumental in modern agriculture for the selective control of grass weeds. However, the evolution of herbicide resistance poses a significant and ongoing threat to their efficacy. A thorough understanding of the history of their development, their mode of action, and the molecular basis of resistance is crucial for the development of sustainable weed management strategies. Future research will likely focus on the discovery of novel ACCase inhibitors with different binding modes to overcome existing resistance mechanisms, as well as the development of integrated weed management programs that reduce the selection pressure for herbicide resistance. The continued development of rapid and accurate molecular diagnostic tools will also be essential for monitoring the spread of resistance and informing management decisions.

References

- 1. frontierdistrict.k-state.edu [frontierdistrict.k-state.edu]

- 2. plantsciences.tennessee.edu [plantsciences.tennessee.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Asp-2078-Gly Mutation Conferring Resistance to Different ACCase Inhibitors in a Polypogon fugax Population from China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cycloxydim Residue Analysis in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the residue analysis of the herbicide cycloxydim in soil and water matrices. The methodologies described are based on established analytical techniques, primarily QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for this compound residue analysis. The values presented are indicative and may vary based on the specific laboratory conditions, instrumentation, and matrix characteristics.

Table 1: Method Performance for this compound Residue Analysis in Soil

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 2.0 - 7.6 µg/kg | [1][2] |

| Limit of Quantification (LOQ) | 6.1 - 25.0 µg/kg | [1][2] |

| Recovery Rate | 88 - 107% | [2] |

| Relative Standard Deviation (RSD) | < 12% | [2] |

Table 2: Method Performance for this compound Residue Analysis in Water

| Parameter | Typical Value | Reference |